N-{[1-(3-chloro-5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide
Description
The compound N-{[1-(3-chloro-5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide is a structurally complex molecule featuring:
- A 3-chloro-5-cyanopyridin-2-yl core, providing electron-withdrawing and hydrogen-bonding capabilities.
- An azetidine (4-membered nitrogen-containing ring) linked to the pyridine, which introduces conformational rigidity compared to larger heterocycles like piperidine.
- A cyclopropanesulfonamide group with an N-methyl substitution, contributing to metabolic stability and steric effects.
While direct physicochemical data (e.g., solubility, melting point) for this compound are unavailable, its molecular design aligns with trends in medicinal chemistry, where pyridine-based scaffolds and sulfonamide moieties are often leveraged for targeting enzymes or receptors. The azetidine ring may enhance binding affinity by reducing entropic penalties during target interaction .
Properties
IUPAC Name |
N-[[1-(3-chloro-5-cyanopyridin-2-yl)azetidin-3-yl]methyl]-N-methylcyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-18(22(20,21)12-2-3-12)7-11-8-19(9-11)14-13(15)4-10(5-16)6-17-14/h4,6,11-12H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKQNZMCEUGHDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=C(C=C(C=N2)C#N)Cl)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(3-chloro-5-cyanopyridin-2-yl)azetidin-3-yl]methyl}-N-methylcyclopropanesulfonamide, identified by CAS number 2549032-05-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 340.8 g/mol. The structure features a cyclopropanesulfonamide moiety linked to a chlorinated pyridine derivative, which may influence its biological interactions.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on 3-chloro-azetidin-2-one derivatives have shown promising results against various cancer cell lines, including breast cancer (MCF-7 and SKBR3) .
The proposed mechanism involves interaction with specific molecular targets within cancer cells, potentially disrupting cellular proliferation and inducing apoptosis. The unique structural features of the compound may enhance its binding affinity to these targets.
Case Studies
- Study on Azetidinone Derivatives : A study synthesized several azetidinone derivatives and assessed their effects on human breast cancer cells. The results indicated that certain derivatives could inhibit cell proliferation effectively, suggesting a potential therapeutic application for this compound .
- Comparative Analysis : In comparison with similar compounds like N-[1-(3-chloro-5-cyanopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide, the azetidin-based compound demonstrated unique biological properties attributed to its specific substitution pattern .
Biological Activity Summary Table
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs and their key distinctions are summarized below:
Table 1: Structural and Functional Comparison
Key Insights:
Heterocyclic Core Effects :
- The azetidine in the target compound likely increases conformational rigidity compared to the piperidine analog . Smaller rings like azetidine may enhance binding specificity but reduce solubility due to higher lipophilicity.
- Pyrazine-based analogs (e.g., N-((3-chloropyrazin-2-yl)methyl)cyclobutanecarboxamide) exhibit distinct electronic profiles, as pyrazine lacks the pyridine’s hydrogen-bond acceptor at the 5-position .
Substituent Influence: The 5-cyano group on the pyridine in the target compound may improve dipole interactions compared to the 5-trifluoromethyl group in benzenesulfonamide analogs . N-methylation on the sulfonamide could reduce metabolic oxidation compared to non-methylated derivatives .
Sulfonamide vs.
Research Implications and Hypotheses
- Pharmacokinetic Advantages : The cyclopropane sulfonamide and azetidine may improve metabolic stability and blood-brain barrier penetration relative to piperidine or pyrazine analogs.
- Target Selectivity: The 5-cyano group could confer selectivity for kinases or proteases with polar active sites, contrasting with hydrophobic CF₃-containing compounds .
Preparation Methods
Synthesis of the Pyridine Core
The 3-chloro-5-cyanopyridine subunit is typically prepared via cyanation and halogenation reactions. A reported method involves:
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Chlorination of 5-cyanopyridin-2-ol using phosphorus oxychloride (POCl₃) at 110°C for 6 hours.
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Nucleophilic aromatic substitution to introduce the azetidine ring.
Procedure :
A mixture of 2,3-dichloro-5-cyanopyridine (1.0 equiv) and azetidine (1.2 equiv) in dimethylformamide (DMF) is heated at 80°C for 12 hours. The product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield 1-(3-chloro-5-cyanopyridin-2-yl)azetidine.
Key Data :
Oxidation to the Aldehyde
The azetidine-3-carbaldehyde is obtained through Swern oxidation of the corresponding alcohol:
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Hydroxymethylation : Treatment of 1-(3-chloro-5-cyanopyridin-2-yl)azetidine with paraformaldehyde in acetic acid yields the 3-hydroxymethyl intermediate.
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Oxidation : The alcohol is oxidized using oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, followed by triethylamine quenching.
Key Data :
Preparation of Fragment B: N-Methylcyclopropanesulfonamide
Cyclopropanesulfonyl Chloride Synthesis
Cyclopropanesulfonyl chloride is prepared via sulfur trioxide reaction with cyclopropane in dichloromethane at 0°C.
Procedure :
Cyclopropane gas is bubbled into a solution of sulfur trioxide (1.1 equiv) in CH₂Cl₂ for 2 hours. The mixture is stirred at room temperature for 12 hours, and the sulfonyl chloride is isolated by distillation.
Key Data :
Sulfonamide Formation
N-Methylcyclopropanesulfonamide is synthesized by reacting cyclopropanesulfonyl chloride with methylamine in the presence of a base:
Procedure :
Cyclopropanesulfonyl chloride (1.0 equiv) is added dropwise to a solution of methylamine (2.0 equiv) and triethylamine (1.5 equiv) in tetrahydrofuran (THF) at 0°C. The reaction is stirred for 4 hours, and the product is extracted with ethyl acetate.
Key Data :
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¹H-NMR (500 MHz, CDCl₃): δ 2.75 (s, 3H, N-CH₃), 1.20–1.15 (m, 1H, cyclopropane CH), 0.95–0.85 (m, 2H, cyclopropane CH₂).
Coupling of Fragments A and B
Reductive Amination
The aldehyde (Fragment A) reacts with the sulfonamide (Fragment B) via sodium cyanoborohydride -mediated reductive amination:
Procedure :
A mixture of 1-(3-chloro-5-cyanopyridin-2-yl)azetidine-3-carbaldehyde (1.0 equiv), N-methylcyclopropanesulfonamide (1.2 equiv), and sodium cyanoborohydride (1.5 equiv) in methanol is stirred at room temperature for 24 hours. The product is purified via recrystallization from ethanol/water.
Key Data :
Alternative Route: Nucleophilic Substitution
An alternative approach involves Mitsunobu reaction to couple the azetidine alcohol with the sulfonamide:
Procedure :
Azetidine-3-methanol (1.0 equiv), N-methylcyclopropanesulfonamide (1.2 equiv), triphenylphosphine (1.5 equiv), and diethyl azodicarboxylate (DEAD, 1.5 equiv) are stirred in THF at 0°C for 6 hours.
Key Data :
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¹H-NMR (500 MHz, CDCl₃): δ 8.40 (s, 1H, pyridine H-4), 4.20 (d, 2H, J = 6.5 Hz, N-CH₂), 3.90 (t, 2H, J = 7.5 Hz, azetidine CH₂), 2.80 (s, 3H, N-CH₃).
Optimization and Challenges
Regioselectivity in Pyridine Functionalization
The 3-chloro-5-cyano substitution pattern on the pyridine ring requires careful control to avoid undesired side reactions. Use of bulky bases (e.g., 2,6-lutidine) during halogenation minimizes polysubstitution.
Stability of the Azetidine Ring
Azetidines are prone to ring-opening under acidic conditions. Employing anhydrous solvents and low temperatures during sulfonamide coupling prevents decomposition.
Characterization and Analytical Data
Spectroscopic Validation
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Optimization requires systematic variation of reaction parameters. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility of intermediates .
- Catalysts : Palladium-based catalysts improve coupling efficiency in heterocyclic systems .
- Temperature control : Reactions often proceed optimally at 60–80°C, balancing reaction rate and side-product formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) or recrystallization improves purity .
- Design of Experiments (DoE) : Statistical approaches (e.g., factorial design) identify critical parameters for yield improvement .
Q. What analytical techniques are recommended to confirm structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and functional group presence (e.g., cyclopropane protons at δ 1.0–1.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .
- Mass Spectrometry (HRMS) : High-resolution MS validates molecular formula (e.g., [M+H]⁺ ion matching calculated mass) .
Q. How should stability studies guide experimental handling and storage?
- pH sensitivity : Test stability in buffers (pH 3–10) via accelerated degradation studies; sulfonamide groups may hydrolyze under extreme pH .
- Light exposure : Store in amber vials if UV-Vis spectra indicate photodegradation .
- Temperature : Long-term storage at –20°C recommended if thermal gravimetric analysis (TGA) shows decomposition above 40°C .
Advanced Research Questions
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Analog synthesis : Modify substituents (e.g., pyridine chloro/cyano groups) and evaluate biological activity shifts .
- Biochemical assays : Measure IC₅₀ values in target-specific assays (e.g., enzyme inhibition) to correlate substituent effects with potency .
- Computational modeling : Molecular docking (AutoDock Vina) predicts binding modes to identify critical interactions (e.g., hydrogen bonding with sulfonamide) .
Q. How can contradictions in reported biological data be resolved?
- Orthogonal assays : Validate activity using multiple methods (e.g., fluorescence-based vs. radiometric assays) .
- Batch reproducibility : Compare purity and stereochemistry across synthetic batches via chiral HPLC .
- Meta-analysis : Pool data from independent studies to identify outliers or confounding variables (e.g., solvent residues affecting assays) .
Q. What in silico methods predict target interaction mechanisms?
- Molecular dynamics (MD) simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for key residues (e.g., sulfonamide interactions with catalytic sites) .
- Pharmacophore modeling : Align structural features (e.g., pyridine ring, sulfonamide) with active analogs to prioritize synthetic targets .
Key Data from Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
